molecular formula C18H14ClFN4OS3 B11979137 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11979137
M. Wt: 453.0 g/mol
InChI Key: KGTLRCJMRDPCET-ZVBGSRNCSA-N
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Description

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a chlorobenzyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole ring reacts with 4-chlorobenzyl chloride.

    Formation of the Acetohydrazide: The acetohydrazide moiety is formed by reacting the intermediate with acetic anhydride and hydrazine hydrate.

    Condensation with Fluorophenyl Aldehyde: The final step involves the condensation of the acetohydrazide with 4-fluorobenzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action

Properties

Molecular Formula

C18H14ClFN4OS3

Molecular Weight

453.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H14ClFN4OS3/c19-14-5-1-13(2-6-14)10-26-17-23-24-18(28-17)27-11-16(25)22-21-9-12-3-7-15(20)8-4-12/h1-9H,10-11H2,(H,22,25)/b21-9+

InChI Key

KGTLRCJMRDPCET-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)F)Cl

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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